Tefluthrin

Beschreibung

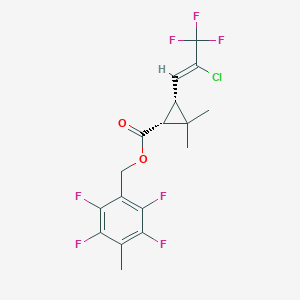

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHGXWPMULPQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861016 | |

| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Technical product: Off-white solid; [HSDB] | |

| Record name | Tefluthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C at 1 mm Hg | |

| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C), In water, 0.02 mg/L at 20 °C | |

| Details | PMID:2205893, Shiu WY et al; Rev Environ Contam Toxicol 116: 15-187 (1990) | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 g/mL (25 °C) | |

| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00006 [mmHg], 6.00X10-5 mm Hg at 20 °C | |

| Details | Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986) | |

| Record name | Tefluthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986) | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

79538-32-2 | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

44.6 °C, Off-white; MP: 39-43 °C /Technical/ | |

| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Tefluthrin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefluthrin is a potent synthetic pyrethroid insecticide widely utilized for the control of a broad spectrum of soil-dwelling insect pests in various agricultural crops, including maize and sugar beet.[1][2] As with many pyrethroids, the biological activity of this compound is intrinsically linked to its stereochemistry. The presence of chiral centers in its molecular structure gives rise to different stereoisomers, each potentially exhibiting unique physicochemical properties, biological efficacy, and toxicological profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound isomers, with a focus on the enantioselective differences that are critical for research, development, and regulatory assessment.

Chemical Structure and Isomerism

This compound, with the chemical formula C₁₇H₁₄ClF₇O₂, possesses two chiral centers located at the C1 and C3 positions of its cyclopropane (B1198618) ring. This results in the existence of stereoisomers. The commercial product is predominantly a racemic mixture of the Z-isomers, specifically the Z-(1R,3R) and Z-(1S,3S) enantiomers.[3] The "(Z)" designation refers to the geometric configuration around the carbon-carbon double bond in the trifluoropropenyl side chain.

The IUPAC name for the racemic mixture is (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1RS,3RS;1RS,3SR)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate. The CAS registry number for the racemic mixture is 79538-32-2.[3]

The individual enantiomers are:

-

Z-(1R,3R)-tefluthrin: (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate

-

Z-(1S,3S)-tefluthrin: (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems. While enantiomers exhibit identical physical properties in a non-chiral environment, their biological properties can differ significantly. The data presented below is for the racemic mixture of this compound, unless otherwise specified.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Weight | 418.73 g/mol | [3] |

| Physical State | Colorless to off-white solid | [1] |

| Melting Point | 44.6 °C | [2] |

| Boiling Point | 153 °C at 1 mmHg (133.3 Pa) | [1] |

| Vapor Pressure | 8 x 10⁻³ Pa at 20°C | [1] |

| Water Solubility | 0.02 mg/L at 20°C | [1] |

| Solubility in Organic Solvents | Acetone: >500 g/L; Dichloromethane: >500 g/L; Hexane: >500 g/L; Toluene: >500 g/L; Methanol: 263 g/L | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 6.4 | [4] |

| Stability | Stable to hydrolysis at pH 5-7. At pH 9, 28% hydrolysis in 30 days. | [4] |

Biological Properties and Activity of Isomers

The insecticidal activity of this compound is primarily attributed to its interaction with voltage-gated sodium channels in the nervous system of insects. This interaction disrupts the normal functioning of the channels, leading to prolonged sodium influx, repetitive nerve firing, paralysis, and ultimately, death of the insect.[2]

Crucially, the biological activity of this compound is highly dependent on its stereochemistry. The (1R)-isomers of pyrethroids are generally more biologically active than their (1S)-counterparts. In the case of this compound, the Z-(1R,3R)-enantiomer is significantly more toxic to both target and non-target organisms compared to the Z-(1S,3S)-enantiomer.

Table 2: Enantioselective Toxicity of this compound Isomers

| Organism | Isomer | Toxicity Metric | Value | Reference |

| Zebrafish (Danio rerio) - Embryo | Z-(1R,3R)-tefluthrin | 96h LC50 | 0.47 µg/L | |

| Zebrafish (Danio rerio) - Embryo | Z-(1S,3S)-tefluthrin | 96h LC50 | 83.1 µg/L | |

| Earthworm (Eisenia fetida) | Z-(1R,3R)-(+)-tefluthrin | 72h LC50 (filter paper) | 0.19 µg/cm² | |

| Earthworm (Eisenia fetida) | Z-(1S,3S)-(-)-tefluthrin | 72h LC50 (filter paper) | 1.34 µg/cm² | |

| Corn Rootworm (Diabrotica spp.) | Racemic this compound | Effective against larvae | - | [2] |

| Cutworm | Racemic this compound | Lethal to larvae | - | [2] |

| Wireworm | Racemic this compound | Lethal to larvae | - | [2] |

Experimental Protocols

Determination of Physicochemical Properties

The determination of physicochemical properties of this compound isomers follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

1. Melting Point (OECD Guideline 102):

-

Principle: The temperature at which the substance transitions from a solid to a liquid state is determined using a capillary tube method or a hot-stage apparatus.

-

Methodology: A small, finely powdered sample of the purified isomer is packed into a capillary tube and heated in a controlled manner. The temperature range from the initial melting to complete liquefaction is recorded.

2. Water Solubility (OECD Guideline 105):

-

Principle: The saturation mass concentration of the substance in water at a given temperature is determined.

-

Methodology: An excess amount of the this compound isomer is stirred in purified water at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered, and the concentration of the isomer in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

3. Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 or 117):

-

Principle: The ratio of the concentration of a substance in n-octanol and water at equilibrium is determined. This provides a measure of the substance's lipophilicity.

-

Methodology (Shake-Flask Method - OECD 107): A solution of the isomer in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the isomer in both phases are then measured to calculate the Kow.

-

Methodology (HPLC Method - OECD 117): The retention time of the isomer on a reversed-phase HPLC column is compared to that of standard substances with known log Kow values. A correlation is then used to estimate the log Kow of the this compound isomer.

Chiral Separation and Analysis

The separation and quantification of this compound enantiomers are crucial for studying their individual properties. Chiral HPLC is the most common technique employed for this purpose.

Protocol for Chiral HPLC Separation of this compound Enantiomers:

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a cellulose (B213188) or amylose (B160209) derivative-coated silica (B1680970) gel column (e.g., CHIRALCEL® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) in an isocratic elution mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Ambient or controlled temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 220-230 nm).

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a certified reference standard of the respective enantiomer.

Insecticidal Activity Bioassays

The insecticidal activity of this compound isomers is evaluated using various bioassay methods, depending on the target insect and the mode of application.

1. Topical Application Bioassay (for contact toxicity):

-

Principle: A precise dose of the insecticide is applied directly to the body surface of the insect.

-

Methodology:

-

Test insects (e.g., adult mosquitoes, houseflies, or larval stages of agricultural pests) of a uniform age and size are selected.

-

Serial dilutions of the this compound isomers are prepared in a suitable volatile solvent (e.g., acetone).

-

A micro-applicator is used to apply a small, fixed volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each insect.

-

Control insects are treated with the solvent alone.

-

Treated insects are held in containers with access to food and water under controlled environmental conditions (temperature, humidity, and light).

-

Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) post-application.

-

The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.[5]

-

2. Soil Bioassay (for soil-dwelling pests):

-

Principle: Insects are exposed to soil that has been treated with the insecticide.

-

Methodology:

-

A standard soil type is treated with various concentrations of the this compound isomers. The insecticide can be incorporated into the soil or applied to the surface.

-

A known number of target insects (e.g., corn rootworm larvae) are introduced into containers filled with the treated soil.

-

The containers are maintained under controlled environmental conditions.

-

Mortality or other sublethal effects (e.g., failure to pupate) are assessed after a specific exposure period.

-

The lethal concentration required to kill 50% of the test population (LC50) is determined.

-

Visualizations

Signaling Pathway of this compound's Neurotoxic Action

Caption: Mechanism of this compound's neurotoxicity via modulation of voltage-gated sodium channels.

Experimental Workflow for Isomer Analysis and Bioassay

Caption: Workflow for the separation, analysis, and bio-evaluation of this compound isomers.

Conclusion

The stereochemistry of this compound plays a pivotal role in its biological activity. The Z-(1R,3R)-enantiomer is the primary contributor to its insecticidal efficacy, while the Z-(1S,3S)-enantiomer is significantly less active. This enantioselective difference has profound implications for the development of more effective and environmentally benign pesticide formulations. By utilizing chirally pure active ingredients, it is possible to reduce the overall environmental load of the pesticide while maintaining or even enhancing its pest control efficacy. This in-depth understanding of the chemical structure and properties of this compound isomers is essential for researchers and professionals in the fields of agrochemical development, environmental science, and toxicology to advance the design of next-generation crop protection agents with improved performance and safety profiles.

References

- 1. This compound (UK PID) [inchem.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: R 151993) [sitem.herts.ac.uk]

- 4. This compound | C17H14ClF7O2 | CID 11534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathway of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol for Tefluthrin

An In-depth Technical Guide to the Synthesis of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol: A Key Intermediate for Tefluthrin

Introduction

2,3,5,6-tetrafluoro-4-methylbenzyl alcohol is a critical intermediate in the synthesis of this compound, a potent pyrethroid insecticide.[1][2] The unique properties endowed by its fluorinated aromatic ring are pivotal to the biological activity of the final pesticide.[3] This technical guide provides a comprehensive overview of the primary synthesis pathways for this key intermediate, tailored for researchers, scientists, and professionals in drug development and agrochemicals. This document details various synthetic routes, presents comparative data, and offers explicit experimental protocols.

Synthesis Pathways

Several synthetic routes to 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol have been developed, primarily starting from either commercially available tetrachloroterephthaloyl chloride or 4-methyl-2,3,5,6-tetrafluorobenzonitrile. Each pathway presents distinct advantages and challenges in terms of reagent cost, reaction conditions, and overall yield.

Pathway 1: From Tetrachloroterephthaloyl Chloride

This route involves a multi-step synthesis commencing with the fluorination of tetrachloroterephthaloyl chloride, followed by esterification, reduction, bromination, and a final reduction step.[4][5]

Caption: Multi-step synthesis from tetrachloroterephthaloyl chloride.

Pathway 2: From 4-methyl-2,3,5,6-tetrafluorobenzonitrile

A more direct approach involves the hydrogenation of 4-methyl-2,3,5,6-tetrafluorobenzonitrile to the corresponding benzylamine, which is then converted to the target alcohol.[6][7]

Caption: Synthesis from 4-methyl-2,3,5,6-tetrafluorobenzonitrile.

Pathway 3: From 2,3,5,6-Tetrafluoro-tere-phenylenedimethanol

This pathway focuses on the selective methylation of one of the two primary alcohol groups of 2,3,5,6-tetrafluoro-tere-phenylenedimethanol.[8]

Caption: Selective methylation of a diol precursor.

Data Presentation

| Pathway | Starting Material | Key Reagents | Reported Yield | Purity | Reference(s) |

| 1 | 2,3,5,6-Tetrachloroterephthaloyl Chloride | KF, HBr, Mg/Zn | Overall yield not specified, individual step yields up to 96% | >96% | [4][5] |

| 2 | 4-Methyl-2,3,5,6-tetrafluorobenzonitrile | Hydrogenation catalyst, Diazotization reagents | Not specified | Not specified | [6][7] |

| 3 | 2,3,5,6-Tetrafluoro-tere-phenylenedimethanol | Chloromethane, NaOH/KOH | Not specified | Not specified | [8] |

Experimental Protocols

Protocol for Pathway 1: Bromination and Reduction Steps[4][5]

Step 1: Bromination of Tetrafluoro-p-xylene-α,α'-diol

-

In a suitable reaction vessel, dissolve tetrafluoro-p-xylene-α,α'-diol in toluene.

-

Add hydrobromic acid (HBr). The molar ratio of HBr to the diol can be optimized, with ratios of 5:1 having been reported to improve yields.

-

Heat the reaction mixture to a temperature between 50-100 °C and maintain for several hours with stirring.

-

Upon completion, cool the reaction mixture and process to isolate the 2,3,5,6-tetrafluoro-4-bromomethyl benzyl (B1604629) alcohol. A reported yield for this step is approximately 90.07%.[4]

Step 2: Reduction to 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol

-

Dissolve 1.4 g of 2,3,5,6-tetrafluoro-4-bromomethyl benzyl alcohol in 40 mL of methanol.

-

Cool the solution in an ice bath.

-

Add 2.8 g of magnesium powder in portions while stirring.

-

Continue stirring for 2 hours in the ice bath, followed by 14 hours at room temperature.

-

Quench the reaction by adding 20 mL of water.

-

Acidify the mixture with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Evaporate the ether to obtain the crude product. The reported yield is around 70% with a purity of 97%.[5]

Protocol for Pathway 3: Selective Methylation[8]

-

Under an inert gas atmosphere, charge a reactor with 2,3,5,6-tetrafluoro-tere-phenylenedimethanol, toluene, and an aqueous solution of an alkaline substance (e.g., NaOH, KOH). The molar ratio of the alkaline substance to the diol should be in the range of 0.6-2:1.

-

Heat the mixture to 40-80 °C and stir for 0.5-1.5 hours to facilitate salt formation.

-

While maintaining the temperature at 40-80 °C, bubble chloromethane gas through the reaction mixture. The molar ratio of chloromethane to the starting diol should be 1-3:1.

-

Continue the reaction for 6-10 hours under an inert atmosphere.

-

After the reaction is complete, cool the mixture and separate the upper toluene phase.

-

Evaporate the toluene from the organic phase to yield 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

Disclaimer: These protocols are derived from published literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Improvement on Process of this compound - Dissertation [m.dissertationtopic.net]

- 5. CN1204104C - Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol - Google Patents [patents.google.com]

- 6. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 7. EP1332125B1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 8. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mode of Action of Tefluthrin, a Type I Pyrethroid Insecticide

Introduction

Tefluthrin is a potent, synthetic Type I pyrethroid insecticide widely utilized in agriculture for the control of soil-dwelling pests.[1][2] Its efficacy stems from its neurotoxic action, primarily targeting the voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[1][3] This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's insecticidal activity, with a focus on its interaction with VGSCs. The information presented is intended for researchers, scientists, and professionals involved in drug development and insecticide research.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary molecular target of this compound and other pyrethroids is the α-subunit of the voltage-gated sodium channel, which is responsible for the influx of sodium ions that initiates and propagates action potentials in neurons.[1][4] this compound, as a Type I pyrethroid, modulates the gating kinetics of these channels, leading to prolonged channel opening and subsequent neuronal hyperexcitability.[1][5] This is in contrast to Type II pyrethroids, which typically cause a more persistent and longer-lasting channel modification.[6][7]

This compound's interaction with the sodium channel results in a characteristic modification of the sodium current. Specifically, it slows the kinetics of both channel inactivation and deactivation.[4][8] This leads to a persistent, non-inactivating sodium current during membrane depolarization and a prominent "tail current" upon repolarization.[4][9] The prolonged influx of sodium ions disrupts the normal pattern of action potential firing, causing repetitive discharges and ultimately leading to paralysis and death of the insect.[9]

State-Dependent Binding

Research indicates that this compound exhibits state-dependent binding to the sodium channel, meaning its affinity for the channel is influenced by the channel's conformational state.[4][10] Evidence suggests that this compound can bind to both the resting and open states of the channel.[4] However, its binding is significantly enhanced by repeated channel activation, a phenomenon known as use-dependent modification.[6][10] This suggests that this compound may have a higher affinity for the open or inactivated states of the channel.[11]

Quantitative Effects of this compound on Sodium Channel Kinetics

The effects of this compound on the kinetics of various rat voltage-gated sodium channel isoforms have been quantified in several studies. The following tables summarize key findings from electrophysiological experiments, typically conducted using the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific rat Nav channel isoforms.

| Channel Isoform | This compound Concentration (µM) | Resting Modification (%) | Use-Dependent Modification (fold enhancement) | Reference |

| Nav1.2 | 100 | Weak | ~4-fold | [11] |

| Nav1.3 (rat) | 100 | High | ~2-fold | [4][11] |

| Nav1.3 (human) | 100 | Lower than rat Nav1.3 | ~2-fold | [4] |

| Nav1.6 | 100 | 14.1 | 2.8-fold | [6] |

| Nav1.7 | 100 | 8.9 ± 0.7 | ~2-fold | [9] |

| Nav1.8 | 100 | High | Significant | [4] |

Table 1: Modification of Rat Sodium Channel Isoforms by this compound. This table illustrates the differential sensitivity of various sodium channel isoforms to this compound, highlighting the extent of modification in the resting state and the enhancement upon repetitive stimulation.

| Channel Isoform | This compound Concentration (µM) | Effect on Inactivation Kinetics | Effect on Deactivation Kinetics | Reference |

| Nav1.3 (rat & human) | 100 | Slowed, increased proportion of slow-inactivating channels | Slowed | [4] |

| Nav1.6 | 100 | Prolonged | Intermediate tail current decay | [6] |

| Nav1.7 | 100 | Prolonged, resulting in a "late current" | Prominent tail current | [9][12] |

Table 2: Effects of this compound on Sodium Channel Gating Kinetics. This table summarizes the qualitative and quantitative effects of this compound on the inactivation and deactivation processes of different sodium channel isoforms.

Signaling Pathways and Downstream Effects

The primary action of this compound on sodium channels initiates a cascade of downstream events that contribute to its overall neurotoxicity.

Figure 1: Signaling pathway of this compound-induced neurotoxicity.

The persistent depolarization caused by this compound leads to repetitive firing of action potentials.[9] This, in turn, can cause an excessive release of neurotransmitters, leading to a state of neuronal hyperexcitability. In cardiac myocytes, this compound-induced persistent sodium currents can prolong the action potential duration, potentially leading to arrhythmogenic events.[13] Furthermore, exposure to this compound has been shown to affect dopaminergic signaling pathways in the prefrontal cortex of rats.[14] Recent studies in zebrafish have also suggested that this compound may have additional modes of action, including the inhibition of the enzyme LPCAT3, leading to disruptions in lipid metabolism and neurodevelopmental abnormalities.[15][16][17]

Experimental Protocols

The characterization of this compound's mode of action has been largely dependent on electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes as a heterologous expression system.[4][6][9]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection:

-

Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed.

-

Oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA encoding the desired sodium channel α-subunit and any auxiliary β-subunits is synthesized in vitro.

-

A specific amount of cRNA is injected into each oocyte.

-

Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

An oocyte expressing the channel of interest is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND-96).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential, typically between -80 mV and -100 mV.

-

Voltage-clamp protocols are applied to elicit sodium currents. A typical protocol involves a series of depolarizing steps to various test potentials.

-

Currents are recorded before and after the application of this compound to the perfusion solution.

-

-

Data Analysis:

-

The effects of this compound on various parameters of channel gating are analyzed, including:

-

Peak current amplitude

-

Time course of current inactivation and deactivation

-

Voltage-dependence of activation and inactivation

-

Magnitude of the persistent and tail currents

-

-

Figure 2: Experimental workflow for TEVC analysis of this compound's effects.

Conclusion

This compound exerts its potent insecticidal effects primarily by modulating the gating of voltage-gated sodium channels. As a Type I pyrethroid, it characteristically slows the inactivation and deactivation of these channels, leading to prolonged sodium influx, neuronal hyperexcitability, and ultimately, the death of the target pest. The sensitivity to this compound varies among different sodium channel isoforms, and its binding is enhanced by neuronal activity. While the primary mode of action is well-established, emerging research suggests potential secondary targets and downstream effects that contribute to its overall toxicological profile. A thorough understanding of these molecular mechanisms is crucial for the development of more selective and effective insecticides and for assessing the potential risks to non-target organisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: metabolism, food residues, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Divergent actions of the pyrethroid insecticides S-bioallethrin, this compound, and deltamethrin on rat Na(v)1.6 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Underlying mechanism of actions of this compound, a pyrethroid insecticide, on voltage-gated ion currents and on action currents in pituitary tumor (GH3) cells and GnRH-secreting (GT1-7) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Actions of this compound on Rat Nav1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, this compound and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Actions of this compound on Rat Na(v)1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms underlying the effects of the pyrethroid this compound on action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Exposure to the pesticide this compound causes developmental neurotoxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exposure to the pesticide this compound causes developmental neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Tefluthrin in Non-Target Organisms: A Technical Guide

Introduction

Tefluthrin is a synthetic Type I pyrethroid insecticide used to control a variety of soil-dwelling insects, primarily in corn crops.[1][2] As a member of the pyrethroid class, its insecticidal activity stems from its ability to disrupt the normal functioning of the nervous system.[3][4] While effective against target pests, the broad-spectrum activity of this compound raises concerns about its potential impact on non-target organisms. Due to its high persistence in the environment and lipophilic nature, this compound can accumulate in sediment, posing a risk to various terrestrial and aquatic ecosystems.[5][6][7] This technical guide provides a comprehensive overview of the toxicological profile of this compound in key non-target organisms, details the experimental protocols used for its assessment, and illustrates its primary mechanisms of action.

Mechanisms of Toxicity

This compound's primary mode of action, characteristic of Type I pyrethroids, involves the modulation of voltage-gated sodium channels (VGSCs) in nerve cell membranes.[4][7] Additionally, recent studies have elucidated a secondary mechanism contributing to its developmental neurotoxicity.

Modulation of Voltage-Gated Sodium Channels

This compound binds to the α-subunit of VGSCs, which form the pore of the channel.[3] This binding disrupts the channel's normal gating kinetics by delaying its closure, specifically by blocking inactivation and slowing deactivation.[3][8] The result is a persistent and prolonged influx of sodium ions (Na+) into the neuron.[8][9] This sustained depolarization leads to hyperexcitability of the nervous system, causing paralysis and ultimately death in susceptible organisms.[4][7] Different isoforms of sodium channels exhibit varying sensitivity to this compound. For example, in rats, the NaV1.6 isoform is significantly more sensitive than the NaV1.2 isoform.[3]

Developmental Neurotoxicity via LPCAT3 Inhibition

Studies in zebrafish (Danio rerio) have identified a potential molecular initiating event for this compound-induced developmental neurotoxicity.[5][10] this compound is suggested to directly interact with and inhibit the enzyme lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3).[5][10] This enzyme is crucial for the Land's cycle, a pathway responsible for remodeling phospholipids. LPCAT3 catalyzes the conversion of lysophospholipids back into phospholipids.[5] Inhibition of LPCAT3 leads to an accumulation of lysophospholipids and a corresponding disruption in the lysophospholipid-to-phospholipid ratio.[5][10] This imbalance is associated with morphological and neuronal malformations, including motor neuron abnormalities, observed during embryonic development.[5][10]

Toxicological Profile in Aquatic Organisms

This compound exhibits extremely high toxicity to both freshwater and estuarine fish and invertebrates.[2][5] Its low water solubility and high octanol/water partition coefficient mean it strongly adsorbs to soil and sediment, where it can persist and pose a long-term risk to benthic and epibenthic organisms.[5][7]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Endpoint | Value | Exposure Duration | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96-hr LC50 | 60 ng/L (0.06 µg/L) | 96 hours | [11] |

| Pimephales promelas | Fathead Minnow | 21-day NOEC | 4 ng/L (0.004 µg/L) | 21 days | [2] |

| Lepomis macrochirus | Bluegill Sunfish | 96-hr LC50 | 130 ng/L (0.13 µg/L) | 96 hours | [11] |

| Danio rerio (embryo) | Zebrafish | 96-hr LC50 | 0.49 µM (205 µg/L) | 96 hours | [12] |

| Daphnia magna | Water Flea | 48-hr EC50 | 70 ng/L (0.07 µg/L) | 48 hours | [2] |

| Daphnia magna | Water Flea | 21-day NOEC | 8 ng/L (0.008 µg/L) | 21 days | [2] |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population (immobilisation for Daphnia). NOEC: No Observed Effect Concentration.

Experimental Protocols: Aquatic Toxicity Testing

The assessment of this compound's aquatic toxicity typically follows standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

-

Fish, Acute Toxicity Test (based on OECD Guideline 203): This test determines the concentration of a substance lethal to 50% (LC50) of the test fish over a 96-hour period.[13][14][15]

-

Test Organism: Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.[15]

-

Methodology: Healthy young adult fish are acclimatized and then exposed to at least five concentrations of the test substance arranged in a geometric series.[14] A control group is maintained in water without the test substance. The test is conducted under controlled temperature and photoperiod conditions (e.g., 12-16 hours of light).[16] Exposure is typically semi-static, with renewal of the test solutions every 24 or 48 hours to maintain nominal concentrations.[16][17]

-

Endpoint: Mortalities and any sublethal effects (e.g., erratic swimming, lethargy) are recorded at 24, 48, 72, and 96 hours.[13][16] The 96-hr LC50 value is then calculated using appropriate statistical methods.[17]

-

-

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202): This test evaluates the acute toxicity of chemicals to planktonic crustaceans like Daphnia magna.[18]

-

Test Organism: Young daphnids, less than 24 hours old, are used.[19][20]

-

Methodology: Daphnids are exposed to a range of test substance concentrations for 48 hours in a static or semi-static system.[21] At least four replicates with five animals each are typically used for each concentration and the control.[19]

-

Endpoint: The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.[21] Observations are made at 24 and 48 hours, and the EC50 (the concentration that immobilizes 50% of the daphnids) is calculated for the 48-hour exposure period.[18][20]

-

Toxicological Profile in Terrestrial Invertebrates

This compound is highly toxic to many non-target terrestrial invertebrates, including beneficial insects like honeybees and soil organisms such as earthworms.

Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Common Name | Endpoint | Value | Exposure Route | Reference |

| Apis mellifera | Honeybee | 48-hr LD50 | 0.28 µ g/bee | Contact | [2] |

| Eisenia fetida | Earthworm | 14-day LC50 | >1000 mg/kg soil | Artificial Soil | [22] |

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population.

Experimental Protocols: Terrestrial Invertebrate Toxicity Testing

-

Honeybees, Acute Contact Toxicity Test (based on OECD Guideline 214): This laboratory test assesses the acute contact toxicity of chemicals to adult worker honeybees.[1][23]

-

Test Organism: Young adult worker honeybees (Apis mellifera) from healthy, queen-right colonies are used.[24]

-

Methodology: Bees are briefly anaesthetized (e.g., with carbon dioxide) and a single droplet of the test substance, dissolved in a suitable carrier like acetone, is applied directly to the dorsal thorax of each bee.[25][26] Typically, five dose levels are tested with three replicates of 10 bees per dose.[25][26] Control bees are treated with the carrier only. The bees are then housed in cages at a controlled temperature and humidity and provided with a sucrose (B13894) solution.[24]

-

Endpoint: Mortality and any sublethal effects are recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).[26] The LD50 value, the dose estimated to be lethal to 50% of the bees, is calculated for each observation time.[25]

-

-

Earthworm, Acute Toxicity Test (based on OECD Guideline 207): This test determines the short-term lethal effects of substances on earthworms in artificial soil.[27]

-

Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei are used.[27][28]

-

Methodology: The test substance is thoroughly mixed into a standardized artificial soil.[28] Adult worms with a well-developed clitellum are acclimatized, weighed, and then introduced into test containers holding the treated soil (typically 10 worms per container, with four replicates per concentration).[22] The test is run for 14 days under controlled conditions.[22]

-

Endpoint: Mortality is assessed after 7 and 14 days. Sublethal effects like changes in body weight and behavior are also noted.[28] The LC50 at 14 days is calculated.[22]

-

Toxicological Profile in Avian Species

Based on acute oral and sub-acute dietary studies, this compound is considered to be practically non-toxic to slightly toxic to birds.[2] Avian reproduction data has indicated no adverse effects on reproduction.[2] However, toxicity can vary between species.

Table 3: Acute Oral Toxicity of this compound to Avian Species

| Species | Common Name | Endpoint | Value | Reference |

| Colinus virginianus | Bobwhite Quail | LD50 | >2000 mg/kg bw | [2] |

| Anas platyrhynchos | Mallard Duck | LD50 | >2000 mg/kg bw | [2] |

LD50: Lethal Dose for 50% of the test population, bw: body weight.

Experimental Protocol: Avian Acute Oral Toxicity Test

-

Avian Acute Oral Toxicity Test (based on OECD Guideline 223): This guideline provides a tiered approach to estimate the acute oral toxicity (LD50) of a substance to birds.[6][29][30]

-

Test Organism: Commonly tested species include the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).[2] Passerine species may also be tested.[7]

-

Methodology: The test involves a sequential procedure where groups of birds are given a single oral dose of the test substance via gavage.[31][32] The test can be performed as a limit test (e.g., at 2000 mg/kg) to determine if the LD50 is above this level, or as a multi-stage test to determine a more precise LD50 and the slope of the dose-response curve.[30] After dosing, the birds are observed for at least 14 days.[31]

-

Endpoint: The primary endpoint is mortality. Observations for clinical signs of toxicity (e.g., behavioral changes, weight loss) are also recorded.[31]

-

Toxicological Profile in Mammals

Technical grade this compound exhibits high acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[2] However, it is rapidly metabolized and excreted.[2] It is not considered to be mutagenic, carcinogenic, or teratogenic in test animals.[2]

Table 4: Acute Toxicity of Technical this compound to Mammals (Rat)

| Exposure Route | Sex | Endpoint | Value | Toxicity Category | Reference |

| Oral | Male | LD50 | 21.8 mg/kg bw | I (High) | [2] |

| Oral | Female | LD50 | 34.6 mg/kg bw | I (High) | [2] |

| Dermal | Male | LD50 | 316.0 mg/kg bw | I (High) | [2] |

| Dermal | Female | LD50 | 177 mg/kg bw | I (High) | [2] |

| Inhalation | Male | LC50 (4-hr) | 49.1 mg/m³ | I (High) | [2] |

| Inhalation | Female | LC50 (4-hr) | 37.1 mg/m³ | I (High) | [2] |

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population. bw: body weight. Toxicity Categories are based on EPA classification.

Experimental Protocol: Mammalian Acute Oral Toxicity Testing

-

Acute Oral Toxicity - Fixed Dose Procedure (based on OECD Guideline 420) or Up-and-Down Procedure (based on OECD Guideline 425): These methods are used to assess the acute toxicity of a substance after a single oral dose and have largely replaced the classical LD50 test (formerly OECD 401) to reduce animal usage.[33][34][35][36]

-

Test Organism: The rat is the preferred species, typically using young, healthy adult females as they are often slightly more sensitive.[33][37]

-

Methodology (Up-and-Down Procedure): This is a sequential test. A single animal is dosed at a step below a preliminary estimate of the LD50.[35] If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level.[35] Dosing is typically done via gavage after a short period of fasting.[33] Animals are observed for 14 days.[35]

-

Endpoint: The main endpoint is mortality. Detailed clinical observations for signs of toxicity, body weight changes, and gross necropsy findings are also recorded.[34][35] The results are used to calculate the LD50 with confidence intervals using a maximum likelihood method.[35]

-

Conclusion

The toxicological profile of this compound reveals a compound with a dual nature. Its primary mechanism of action on the voltage-gated sodium channels of invertebrates makes it an effective soil insecticide, but this same mechanism contributes to its extreme toxicity to non-target aquatic organisms like fish and invertebrates, and terrestrial insects such as honeybees. While its acute toxicity to avian and mammalian species varies from slight to high, its high persistence and tendency to bind to sediment create a significant and lasting risk for aquatic ecosystems. Furthermore, emerging research identifying alternative mechanisms, such as the inhibition of LPCAT3 and disruption of lipid metabolism, highlights a potential for developmental neurotoxicity in vertebrates that warrants further investigation. A thorough understanding of this toxicological profile, based on standardized testing protocols, is essential for conducting accurate environmental risk assessments and implementing measures to mitigate its impact on non-target species.

References

- 1. oecd.org [oecd.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Actions of this compound on Rat Nav1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Underlying mechanism of actions of this compound, a pyrethroid insecticide, on voltage-gated ion currents and on action currents in pituitary tumor (GH3) cells and GnRH-secreting (GT1-7) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exposure to the pesticide this compound causes developmental neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (UK PID) [inchem.org]

- 12. This compound induced toxicities in zebrafish: Focusing on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. oecd.org [oecd.org]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 21. shop.fera.co.uk [shop.fera.co.uk]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 25. content.fera.co.uk [content.fera.co.uk]

- 26. biotecnologiebt.it [biotecnologiebt.it]

- 27. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. oecd.org [oecd.org]

- 31. epa.gov [epa.gov]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. oecd.org [oecd.org]

- 36. oecd.org [oecd.org]

- 37. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the History and Development of Tefluthrin as a Soil Insecticide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tefluthrin is a potent synthetic pyrethroid insecticide specifically engineered for the control of soil-dwelling pests. Its unique efficacy as a soil insecticide stems from a critical physical property: relatively high volatility compared to other pyrethroids. This allows it to form a protective vapor barrier in the soil, providing contact, respiratory, and repellent action against a broad spectrum of coleopteran, lepidopteran, and dipteran pests. Developed by Imperial Chemical Industries (ICI) under the code PP993 and first marketed in 1987 as Force®, this compound acts as a fast-acting axonic excitotoxin by modifying the gating kinetics of insect voltage-gated sodium channels. This guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, toxicological profile, and the experimental methodologies used to evaluate its efficacy and environmental fate.

History and Development

The development of this compound is rooted in the broader history of synthetic pyrethroids, which were designed to mimic the insecticidal properties of natural pyrethrins (B594832) from Chrysanthemum cinerariifolium flowers but with enhanced stability and cost-effectiveness.[1]

-

Key Innovation: The crucial discovery was that esters of pentafluorobenzyl alcohol exhibited substantial insecticidal activity that was maintained in the presence of soil.[1] Further optimization led to the selection of the 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol analogue, which, when esterified with the acid portion of cyhalothrin (B162358), became this compound.[1]

-

Commercialization: Identified under the ICI code number PP993 , this compound was developed through extensive field trials and first marketed in 1987 with the trademark Force®.[1] Following the merger of ICI's agrochemical business with Novartis, this compound became a key product for Syngenta, which continues to be its primary manufacturer.[1]

Chemical Properties and Synthesis

This compound is a racemic mixture of the Z-(1R,3R) and Z-(1S,3S) enantiomers.[2] Its chemical structure and physical properties are fundamental to its function as a soil insecticide.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | rac-(2,3,5,6-Tetrafluoro-4-methylphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | [1][2] |

| CAS Number | 79538-32-2 | [1] |

| Chemical Formula | C₁₇H₁₄ClF₇O₂ | [1] |

| Molar Mass | 418.74 g·mol⁻¹ | [1] |

| Appearance | Colorless to off-white crystalline solid | [1][3] |

| Melting Point | 44.6 °C (Pure) | [1][3] |

| Vapor Pressure | 8.4 mPa (at 20 °C) | [1][2] |

| Water Solubility | 0.02 mg/L (at 20 °C) | [1][3] |

| Log P (Kow) | 6.4 | [1] |

The most critical property for its soil activity is its vapor pressure (8.4 mPa) , which is significantly higher than that of other pyrethroids like permethrin (B1679614) (0.007 mPa).[1] This relatively high volatility allows this compound to move as a vapor through the soil from its point of application, creating a protective halo around seeds and roots.[1]

Synthesis

The commercial synthesis of this compound is achieved through the esterification of two key intermediates:[1][2]

-

Cyhalothrin acid chloride: (Z)-(1RS, 3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carbonyl chloride.

-

4-methyl-2,3,5,6-tetrafluorobenzyl alcohol: A novel compound at the time of this compound's invention.[1]

The reaction typically requires a base catalyst and an anhydrous solvent to facilitate the nucleophilic substitution and prevent hydrolysis of the acid chloride.[2] Purification steps such as recrystallization or chromatography are employed to isolate the final product.[2]

Mechanism of Action

This compound is a Type I pyrethroid that functions as a potent neurotoxin in insects.[4][5]

-

Target Site: The primary target is the α-subunit of voltage-gated sodium channels (VGSCs) located in the nerve cell membrane.[1]

-

Molecular Action: this compound binds to the channel and disrupts its normal function by significantly slowing both its inactivation and deactivation processes.[1] This modification leads to a persistent and prolonged activation of the sodium channels, causing an extended influx of sodium ions into the neuron.[1]

-

Physiological Effect: The uncontrolled influx of Na⁺ results in nerve cell membrane depolarization, leading to repetitive nerve discharges (hyperexcitability), followed by paralysis and ultimately the death of the insect.[1] This mode of action is characteristic of a fast-acting axonic excitotoxin.[1]

Experimental Protocols

Efficacy Evaluation against Corn Rootworm (CRW) Larvae

This protocol is a composite based on typical field trials designed to assess the effectiveness of granular insecticides.[6][7]

-

Objective: To evaluate the effectiveness of granular this compound formulations applied at planting for the control of Western Corn Rootworm (Diabrotica virgifera virgifera) larvae.

-

Experimental Design: Randomized Complete Block (RCB) design with four replicates.

-

Plot Size: Typically 4 rows wide by 20-25 meters in length, with a standard row spacing (e.g., 76 cm).

-

Test Hybrid: A corn hybrid without Bt traits for rootworm control is used to ensure high pest pressure on the insecticide treatment.

-

Application: Granular this compound formulations (e.g., Force 6.5G) are applied in-furrow (IF) at planting using a calibrated application system (e.g., SmartBox). Application rates are tested according to label recommendations. An untreated check plot is included in each replicate.

-

Data Collection:

-

Plant Stand Counts: The total number of emerged plants in the center two rows of each plot is counted post-emergence to assess for any phytotoxicity and establish plant density.

-

Root Lodging: The number of plants leaning at an angle ≥45° from vertical due to larval feeding is counted at peak infestation.

-

Root Injury Ratings: Six to ten randomly selected plants are dug from each plot approximately mid-July. The roots are washed and rated for CRW larval feeding damage using the 0-3 Node-Injury Scale (NIS).

-

Yield: The center two rows of each plot are harvested, and grain yield is determined and adjusted to a standard moisture content.

-

-

Statistical Analysis: Data (NIS, lodging, yield) are analyzed using Analysis of Variance (ANOVA), and treatment means are separated using a test such as Fisher's Least Significant Difference (LSD).

Residue Analysis in Soil

This protocol is a summary of validated methods for determining this compound residues in soil, consistent with regulatory data requirements.

-

Objective: To accurately quantify the concentration of this compound in soil samples.

-

Instrumentation: Gas Chromatography with Mass Spectrometric Detection (GC-MSD) or Electron Capture Detection (GC-ECD).[8]

-

Sample Preparation and Extraction:

-

A homogenized 20 g soil sample is placed into a 250 mL round-bottomed flask.

-

The sample is fortified with an analytical standard for recovery checks, if necessary.

-

100 mL of acetonitrile (B52724) is added to the flask.

-

The mixture is refluxed for 1 hour.

-

After cooling and allowing sediment to settle, an aliquot of the supernatant is transferred to a GC vial for analysis.

-

-

Quantification:

-

The instrument is calibrated using a series of this compound standards of known concentrations.

-

The concentration in the sample extract is determined by comparing its peak area to the calibration curve.

-

The final concentration in the soil is calculated, accounting for sample weight, extraction volume, and moisture content.

-

-

Quality Control:

-

Limit of Quantitation (LOQ): Typically established at 0.01 mg/kg.

-

Recovery: Fortified control samples are analyzed with each batch to ensure extraction efficiency is within an acceptable range (e.g., 70-120%).

-

Blanks: A reagent blank (solvent only) and a matrix blank (untreated soil) are run to check for contamination.

-

Quantitative Data Summary

Efficacy Data

The following table summarizes representative results from a field study evaluating this compound for corn rootworm control.

| Treatment (Rate) | Mean Root Injury (0-3 NIS) | Percent Root Lodging |

| Untreated Check | 2.05 | Not specified, but higher |

| Force 6.5G (Low Rate) | Significantly Reduced vs. Check | Significantly Reduced vs. Check |

| Force 6.5G (High Rate) | Significantly Lower vs. Low Rate | Significantly Lower vs. Low Rate |

| Data adapted from a 2018 study. All insecticide treatments significantly reduced root injury and lodging compared to the untreated check.[6] |

Toxicological Profile

| Test | Organism | Value (LD₅₀ / LC₅₀) | Toxicity Class | Reference |

| Acute Oral LD₅₀ | Rat (male) | 21.8 mg/kg | Category I (Highly Toxic) | [1][3] |

| Acute Oral LD₅₀ | Rat (female) | 34.6 mg/kg | Category I (Highly Toxic) | [3] |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | Category IV (Slightly Toxic) | |

| Acute Inhalation LC₅₀ | Rat | >2.3 mg/L | Category III (Slightly Toxic) | |

| Acute Oral LD₅₀ | Mallard Duck | 4190 mg/kg | Practically Non-toxic | |

| Acute Oral LD₅₀ | Bobwhite Quail | 730 mg/kg | Moderately Toxic | |

| 96-hr LC₅₀ | Rainbow Trout | 60 ng/L | Very Highly Toxic | [9] |

| 96-hr LC₅₀ | Bluegill Sunfish | 130 ng/L | Very Highly Toxic | [9] |

| 14-day LC₅₀ (Soil) | Earthworm (E. fetida) | Z-(1R,3R)-(+) isomer is most toxic | Enantioselective Toxicity | [10] |

Mammalian Metabolism and Environmental Fate

Metabolism

In mammals, this compound is metabolized through two primary phases to facilitate excretion.[5]

-

Phase I Metabolism: Involves both hydrolysis and oxidation.[1][4][5]

-

Hydrolysis: The ester bond is cleaved, yielding cyhalothrin acid and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.[1]

-

Oxidation: The methyl groups on both the cyclopropane (B1198618) ring and the tetrafluorobenzene ring are oxidized to form alcohols, which can be further oxidized to carboxylic acids.[1]

-

-

Phase II Metabolism: The alcohol-containing metabolites from Phase I undergo glucuronidation, increasing their water solubility for subsequent excretion.[1]

Environmental Fate

-

Soil Behavior: this compound is expected to be immobile in soil due to its very high adsorption coefficient (Koc values ranging from 11,202 to 28,491).[11] This strong binding to soil organic matter, combined with its low water solubility, results in a very low potential to leach into groundwater.[3][12]

-

Persistence: It is moderately persistent in soil, with typical aerobic soil metabolism DT₅₀ values around 37 days, though this can range widely depending on soil type and conditions.[2]

-

Transport: While leaching is not a concern, this compound can be transported from fields via runoff water and on eroded soil particles.[12]

-

Ecotoxicology: this compound is classified as very highly toxic to both freshwater and estuarine fish and invertebrates.[9] It also exhibits toxicity to non-target soil organisms like earthworms, with studies showing that the toxicity can be enantiomer-specific.[10] Its use requires careful management to mitigate risks to aquatic ecosystems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: R 151993) [sitem.herts.ac.uk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound: metabolism, food residues, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Chemical Control of Western Corn Rootworm (Diabrotica virgifera virgifera Le Conte, Coleoptera: Chrysomelidae) in Eastern Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound (UK PID) [inchem.org]

- 10. Ecotoxicological effects of the pyrethroid insecticide this compound to the earthworm Eisenia fetida: A chiral view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C17H14ClF7O2 | CID 11534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A multi-year field study to evaluate the environmental fate and agronomic effects of insecticide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Tefluthrin's Impact on the Insect Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tefluthrin, a Type I synthetic pyrethroid insecticide, exerts its potent neurotoxic effects on insects primarily by targeting the central nervous system (CNS).[1][2][3] Its mechanism of action revolves around the disruption of normal nerve impulse transmission, leading to paralysis and death.[4][5] This technical guide provides an in-depth analysis of the molecular and physiological consequences of this compound exposure on the insect CNS. It details the primary mechanism of action involving voltage-gated sodium channels, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows.

Primary Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

The principal insecticidal action of this compound, like other pyrethroids, is its ability to bind to and disrupt the function of voltage-gated sodium channels (VGSCs) in neuronal membranes.[6][7] These channels are essential for the initiation and propagation of action potentials, the fundamental signals of the nervous system.[4][8]

1.1. Molecular Target and Binding

This compound is a fast-acting axonic excitotoxin that targets the VGSCs.[7] These channels are complex proteins composed of a large pore-forming α-subunit and smaller auxiliary β-subunits.[7] The binding site for this compound is located on the α-subunit.[7] Studies suggest that pyrethroids bind preferentially to the open state of the sodium channel, meaning the channel is more susceptible to modification when it is actively involved in nerve signaling.[6][8]

1.2. Alteration of Channel Gating and Ion Flow

Upon binding, this compound profoundly alters the gating kinetics of the sodium channel. Specifically, it:

-

Slows Inactivation: It prevents the channel from closing promptly after opening in response to a nerve impulse.[7][9]

-

Slows Deactivation: It delays the return of the channel to its resting, closed state upon repolarization of the membrane.[7][9]

This disruption results in a persistent and prolonged activation of the sodium channels, leading to an extended influx of sodium ions (Na+) into the neuron.[7] This sustained inward current is referred to as a "sodium tail current".[3]

1.3. Physiological Consequences

The uncontrolled influx of Na+ ions causes a sustained depolarization of the neuronal membrane.[5][10] This leads to a state of hyperexcitability, characterized by repetitive and uncontrolled firing of action potentials.[4] As the influx of ions continues, the membrane potential eventually collapses, leading to a complete loss of electrical activity and a blockade of nerve impulse transmission.[4] This sequence of events—hyperexcitation followed by paralysis—is the ultimate cause of insect mortality.[4][5]

Effects on Other Potential Targets

While VGSCs are the primary target, research has explored the effects of pyrethroids on other neuronal components.

-

Voltage-Gated Calcium Channels (VGCCs): Some studies have shown that this compound can partially inhibit L-type calcium currents, although this effect occurs at concentrations that also extensively modify sodium currents.[6][9]

-

GABA Receptors: Gamma-aminobutyric acid (GABA) receptors, which are major inhibitory neurotransmitter receptors in the insect CNS and the target for other classes of insecticides, are not significantly affected by this compound.[11][12] Studies have shown that pyrethroids do not inhibit [35S]TBPS binding, a ligand that marks the GABA receptor's chloride channel, confirming they do not act at this site.[12]

-

Other Neurotransmitter Systems: Exposure to this compound has been shown to alter the expression of genes related to dopaminergic and serotoninergic systems in rats.[13][14] These effects, such as a decrease in dopamine (B1211576) and serotonin (B10506) content, are likely downstream consequences of the widespread neuronal disruption caused by the primary action on VGSCs, rather than a direct interaction with these systems.[13][14]

Quantitative Data on this compound's Effects

The following table summarizes quantitative data from studies investigating the effects of this compound on ion channels.

| Parameter | Value | Cell Type/System | Description | Reference |

| EC50 | 3.2 ± 0.8 µM | Pituitary tumor (GH3) cells | The effective concentration to cause a 50% maximal increase in the voltage-gated Na+ current (INa). | [9] |

Note: Data from mammalian cell lines are often used as models to study the fundamental mechanisms of pyrethroid action due to the high conservation of sodium channel structure across species.[6]

Key Experimental Protocols

The neurotoxic effects of this compound are primarily elucidated using electrophysiological techniques that measure the flow of ions across neuronal membranes.

4.1. Two-Electrode Voltage Clamp (TEVC)

This technique is widely used to study the function of ion channels, like VGSCs, that have been heterologously expressed in Xenopus laevis oocytes.[15][16]

-

Principle: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects the current necessary to "clamp" the membrane potential at a desired voltage. This allows researchers to record the ionic currents that flow through the expressed channels in response to specific voltage changes.

-

Methodology:

-

Expression: The mRNA encoding the specific insect sodium channel subunits (α and auxiliary β) is injected into the oocyte. The oocyte then translates the mRNA and inserts the functional channels into its cell membrane.

-

Clamping and Recording: The oocyte is placed in a recording chamber and impaled with the two electrodes. The membrane potential is held at a negative resting potential (e.g., -80 mV).

-

Depolarization: The voltage is stepped to a depolarized potential (e.g., -10 mV) to activate the sodium channels, and the resulting inward Na+ current is recorded.

-

This compound Application: The oocyte is perfused with a solution containing this compound.

-

Post-Treatment Recording: The voltage-step protocol is repeated. The modification of the sodium current by this compound—specifically the slowing of inactivation and the appearance of a tail current upon repolarization—is measured and quantified.[15][16]

-

4.2. Patch-Clamp Technique

Patch-clamp techniques are used to study ion channels in a smaller "patch" of membrane or in whole cells, such as cultured insect neurons.

-

Principle: A glass micropipette with a very small opening is sealed onto the surface of a neuron. This electrically isolates a small patch of the membrane, allowing for the recording of currents from single or multiple ion channels.

-

Methodology (Cell-Attached Voltage-Clamp):

-

Cell Culture: Insect neurons are cultured in a petri dish.

-

Pipette Seal: A micropipette is brought into contact with a neuron, and gentle suction is applied to form a high-resistance "gigaseal."

-

Voltage Clamp: The potential across the membrane patch is controlled (clamped).

-

This compound Application: this compound is applied to the bath solution surrounding the cell.

-

Recording: Spontaneous action currents and any oscillatory inward currents induced by this compound are recorded to assess the excitability of the neuron.[9]

-

Conclusion

The neurotoxic effect of this compound on the insect central nervous system is a direct consequence of its interaction with voltage-gated sodium channels. By binding to the channel's α-subunit and preventing normal inactivation and deactivation, this compound induces a state of neuronal hyperexcitability followed by a complete block of nerve signaling. This potent and specific mechanism of action disrupts the fundamental processes of the insect nervous system, leading to paralysis and death. While secondary effects on other ion channels and neurotransmitter systems may occur, the modification of VGSC function remains the core mechanism underpinning this compound's insecticidal efficacy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound: metabolism, food residues, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (UK PID) [inchem.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Underlying mechanism of actions of this compound, a pyrethroid insecticide, on voltage-gated ion currents and on action currents in pituitary tumor (GH3) cells and GnRH-secreting (GT1-7) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrethroids: How They Affect Human and Animal Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Actions of this compound on Rat Nav1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Actions of this compound on Rat Na(v)1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Tefluthrin including vapor pressure and solubility

An In-depth Technical Guide to the Physicochemical Properties of Tefluthrin

Introduction

This compound is a synthetic pyrethroid insecticide used to control a broad spectrum of soil pests in various crops, including maize and sugar beet.[1][2][3] Its efficacy and environmental behavior are largely dictated by its specific physicochemical properties, primarily its vapor pressure and solubility. Unlike many other pyrethroids, this compound's relatively high volatility allows it to move through the soil as a vapor, which is key to its mode of action against soil-dwelling insects.[4] This guide provides a detailed overview of the vapor pressure and solubility of this compound, presenting quantitative data, outlining experimental methodologies for their determination, and illustrating the relationship between these properties and its environmental fate.

Data Presentation: Quantitative Physicochemical Properties